molecular formula C14H14O4 B048013 Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate CAS No. 128425-37-6

Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate

Cat. No. B048013
CAS RN: 128425-37-6
M. Wt: 246.26 g/mol
InChI Key: ZEDVHZRVULPCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate (MMN) is a synthetic compound that belongs to the class of naphthoic acid derivatives. MMN has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate is not fully understood. However, it is believed that Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate exerts its biological effects by modulating various cellular signaling pathways. Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Moreover, Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate has been shown to inhibit the growth of various cancer cell lines and to induce apoptosis in these cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate is its ability to selectively target cancer cells while sparing normal cells. This makes Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate a potential candidate for cancer therapy with fewer side effects. However, one of the limitations of Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate is its low solubility in water, which can make it difficult to administer in vivo. Moreover, the exact mechanism of action of Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate is not fully understood, which limits its potential therapeutic applications.

Future Directions

There are several future directions for Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate research. One of the potential directions is to study the pharmacokinetics and pharmacodynamics of Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate in vivo to determine its efficacy and toxicity. Another direction is to investigate the potential of Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate as a neuroprotective agent for the treatment of neurodegenerative diseases. Furthermore, the development of novel Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate derivatives with improved solubility and bioavailability can potentially enhance its therapeutic applications. Finally, the use of Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate as a lead compound for the development of new anticancer and anti-inflammatory drugs is another potential direction for future research.
In conclusion, Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate is a synthetic compound that has shown promising results in various scientific research applications. Its unique chemical structure and biological properties make it a potential candidate for cancer therapy, neuroprotection, and anti-inflammatory therapy. However, further research is needed to fully understand its mechanism of action and to develop novel derivatives with improved solubility and bioavailability.

Synthesis Methods

Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate can be synthesized via a multi-step reaction process starting from 2-naphthol. The first step involves the protection of the hydroxyl group of 2-naphthol with a suitable protecting group such as methyl or ethyl. The protected 2-naphthol is then reacted with methyl iodide in the presence of a base to form methyl 2-methoxy-3-methyl-1-naphthoate. Finally, the protecting group is removed by acidic hydrolysis to obtain Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate.

Scientific Research Applications

Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate has shown promising results in various scientific research applications. It has been studied for its potential anticancer, anti-inflammatory, and antioxidant properties. Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate has also been investigated for its ability to inhibit the growth of bacteria and fungi. Moreover, Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate has been shown to have neuroprotective effects and can potentially be used for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

methyl 2-hydroxy-8-methoxy-3-methylnaphthalene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-8-7-9-5-4-6-10(17-2)11(9)12(13(8)15)14(16)18-3/h4-7,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEDVHZRVULPCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)OC)C(=C1O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.